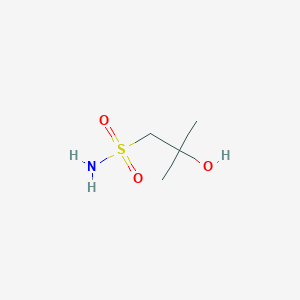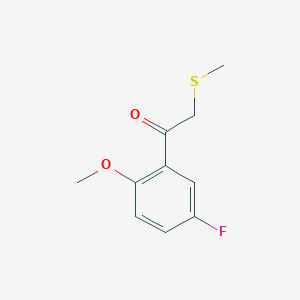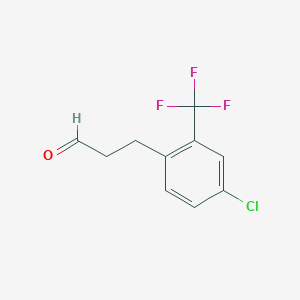
3-(4'-Chloro-2'-(trifluoromethyl)phenyl)propionaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, along with a propionaldehyde side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Formylation: The benzene ring undergoes a formylation reaction to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Propionaldehyde Introduction: The formylated intermediate is then subjected to a Grignard reaction with propylmagnesium bromide (CH3CH2CH2MgBr) to introduce the propionaldehyde side chain.
Industrial Production Methods
In an industrial setting, the production of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amine or thiol in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propanol.
Substitution: 3-(4’-Amino-2’-(trifluoromethyl)phenyl)propionaldehyde or 3-(4’-Mercapto-2’-(trifluoromethyl)phenyl)propionaldehyde.
科学研究应用
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially modifying their function.
Chlorine and Trifluoromethyl Groups: These substituents can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both an aldehyde group and a propionaldehyde side chain, which confer distinct reactivity and potential applications compared to its analogs. The combination of chlorine and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
1057670-85-5 |
|---|---|
分子式 |
C10H8ClF3O |
分子量 |
236.62 g/mol |
IUPAC 名称 |
3-[4-chloro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-6H,1-2H2 |
InChI 键 |
YWWVSUHIBDPXLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


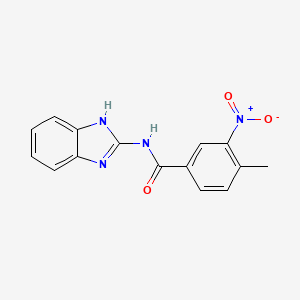
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)
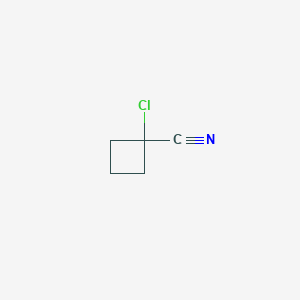
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
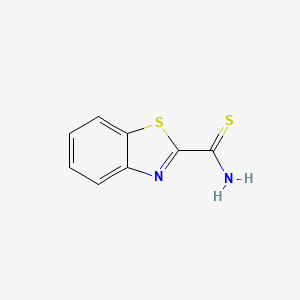
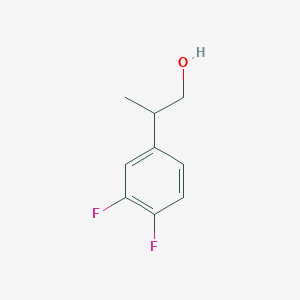
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)
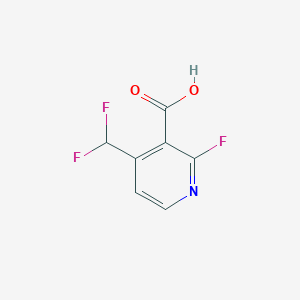

![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
